molecular formula C11H10Br2N2 B1390633 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 1210477-73-8

3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No.: B1390633
CAS No.: 1210477-73-8
M. Wt: 330.02 g/mol
InChI Key: NZFRWYUFFMEEGT-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

The synthesis of 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the bromination of 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Chemical Reactions Analysis

3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use[4][4].

Comparison with Similar Compounds

3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,5-dibromo-2-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2/c1-7-3-4-8(2)15(7)11-10(13)5-9(12)6-14-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFRWYUFFMEEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=N2)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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